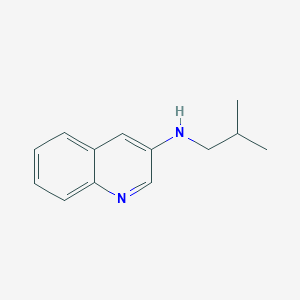

N-(2-methylpropyl)quinolin-3-amine

Description

N-(2-Methylpropyl)quinolin-3-amine is a chemical compound belonging to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a structure similar to that of benzene, but with a nitrogen atom replacing one of the carbon atoms in the ring

Synthetic Routes and Reaction Conditions:

Classical Synthesis: The compound can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

Modern Methods: Advanced synthetic routes include the use of palladium-catalyzed reactions and microwave-assisted synthesis to improve yield and reduce reaction time.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high purity and yield. Continuous flow chemistry and automated synthesis systems are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH) are employed.

Major Products Formed:

Oxidation Products: Quinone derivatives, such as 2-methylpropylquinolin-3-one.

Reduction Products: Amine derivatives, such as this compound hydrochloride.

Substitution Products: Halogenated quinolines and alkylated quinolines.

Properties

IUPAC Name |

N-(2-methylpropyl)quinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-10(2)8-14-12-7-11-5-3-4-6-13(11)15-9-12/h3-7,9-10,14H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINBTFGYVGDQGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=CC2=CC=CC=C2N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anti-Mycobacterial Properties

Recent studies have identified N-(2-methylpropyl)quinolin-3-amine as a promising scaffold for developing anti-mycobacterial agents. Research indicates that analogs of this compound exhibit significant activity against Mycobacterium bovis BCG, a model organism for studying tuberculosis. A structure–activity relationship (SAR) analysis has demonstrated that modifications to the quinoline core can enhance anti-mycobacterial efficacy while reducing cytotoxicity to human cells .

Key Findings:

- Efficacy : Certain analogs showed a minimum inhibitory concentration (MIC) as low as 6.25 µM against M. bovis BCG under aerobic conditions.

- Cytotoxicity : The cytotoxicity against human umbilical vein endothelial cells (HUVECs) was significantly lower for some derivatives, indicating a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The SAR studies of this compound derivatives have revealed critical insights into how structural modifications influence biological activity. For instance, the introduction of different substituents on the quinoline ring has been shown to affect both potency and selectivity.

| Analog | Structure | MIC (µM) | IC50 (µM) |

|---|---|---|---|

| Compound 6 | 2-naphthyl | 6.25 | 18 |

| Compound 5 | AB-ring mimic | >50 | >50 |

| Compound 7 | BC-ring mimic | >50 | >50 |

This table summarizes the efficacy and cytotoxicity of various analogs derived from this compound, demonstrating the importance of structural diversity in optimizing drug candidates .

Mechanistic Insights

Understanding the mechanism of action is crucial for developing effective anti-mycobacterial agents. Initial studies suggest that the quinoline core's electron density plays a pivotal role in its interaction with bacterial targets. Further investigations are necessary to elucidate the specific molecular interactions and pathways involved in its anti-mycobacterial activity .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system involved.

Comparison with Similar Compounds

N-(2-Methylpropyl)quinolin-3-amine is compared with other similar compounds, such as:

Quinoline: The parent compound with a simpler structure.

Isoquinoline: A structural isomer with a different arrangement of atoms.

Chloroquine: A well-known antimalarial drug with a similar quinoline core.

Uniqueness: this compound stands out due to its specific substituents and potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it an important subject of study in chemistry, biology, medicine, and industry. Further research and development may uncover new applications and enhance its utility in various fields.

Biological Activity

N-(2-methylpropyl)quinolin-3-amine is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides an in-depth review of its biological activity, including anti-mycobacterial properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. This structural configuration is known for its ability to interact with various biological targets, making quinoline derivatives valuable in drug development.

1. Anti-mycobacterial Activity

Recent studies have highlighted the anti-mycobacterial potential of this compound and its analogs. A notable investigation focused on the synthesis and evaluation of simplified analogs derived from marine natural products. The results indicated that modifications to the quinoline structure could enhance anti-mycobacterial activity while reducing cytotoxicity.

Key Findings:

- The SAR study emphasized the significance of the side chain in determining biological activity. Compounds with specific substitutions exhibited improved efficacy against Mycobacterium tuberculosis.

- The analogs demonstrated effective inhibition under both aerobic and hypoxic conditions, suggesting their potential as therapeutic agents for tuberculosis treatment .

2. Antioxidant and Anti-inflammatory Properties

Quinoline derivatives, including this compound, have been reported to possess antioxidant and anti-inflammatory activities. These properties are crucial for developing treatments for various inflammatory diseases.

Experimental Data:

- In vitro assays showed that certain quinoline derivatives could inhibit lipoxygenase (LOX) activity, with IC50 values as low as 10 μM .

- The compounds demonstrated significant inhibition of lipid peroxidation and scavenging abilities against free radicals, indicating their potential as multi-target agents in oxidative stress-related conditions .

Case Study: Synthesis and Evaluation of Quinoline Derivatives

A study conducted by researchers synthesized several quinoline derivatives to assess their biological activities. Among these, this compound was evaluated for its anti-mycobacterial properties.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Anti-mycobacterial | |

| 4-Aminoquinoline | Antimalarial | |

| Camptothecin | Anti-tumor |

The findings revealed that modifications to the quinoline core could lead to compounds with enhanced biological activities, paving the way for new therapeutic agents.

Q & A

Q. What are the standard synthetic routes for N-(2-methylpropyl)quinolin-3-amine?

The compound is typically synthesized via nucleophilic substitution using 3-bromoquinoline and 2-methylpropylamine under reflux conditions in polar aprotic solvents (e.g., DMF). A general procedure involves reacting equimolar amounts of the amine and bromoquinoline at 80–100°C for 12–24 hours, followed by purification via column chromatography . For example, yields up to 83% were achieved using methylamine analogs under similar conditions .

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to verify the quinoline C3-amine linkage and substituent integration . Liquid chromatography–mass spectrometry (LC-MS) or high-resolution mass spectrometry (HR-MS) validates molecular weight and purity (>95%), while HPLC with UV detection at 254 nm monitors synthetic intermediates and final products .

Q. How can researchers assess the purity of synthesized this compound?

Reverse-phase HPLC with gradient elution (e.g., 5–99% acetonitrile/water over 15 minutes) and UV detection at 254 nm is recommended. Purity is quantified using the area percentage method, ensuring >95% purity for biological assays .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yields of this compound derivatives?

Yield optimization requires adjusting stoichiometry (e.g., 1.2 equivalents of amine), solvent choice (e.g., ethanol vs. DMF), and reaction time. Catalytic bases like triethylamine or diisopropylethylamine enhance nucleophilic substitution efficiency . For instance, substituting 2-cyclohexylethylamine in DMF at 80°C for 16 hours achieved 83% yield for a related quinolin-3-amine analog .

Q. What in vitro models are suitable for evaluating the anti-mycobacterial activity of this compound?

Microplate Alamar Blue assays (MABA) against Mycobacterium tuberculosis H37Rv are standard. Minimum inhibitory concentrations (MICs) are determined using twofold serial dilutions (0.5–128 µg/mL), with rifampicin as a positive control. Derivatives with MICs ≤6.25 µg/mL are prioritized for further study .

Q. How do structural modifications influence the biological activity of quinolin-3-amine analogs?

Substituent effects are evaluated via structure-activity relationship (SAR) studies. For example:

Q. What challenges arise in translating in vitro activity of this compound to in vivo models?

Key challenges include poor oral bioavailability due to low aqueous solubility and metabolic instability. Strategies include prodrug design (e.g., esterification) or formulation with cyclodextrins. Pharmacokinetic studies in rodents (e.g., Cmax, t½) are critical to identify lead candidates .

Q. How can researchers resolve contradictions in reported biological data for quinolin-3-amine derivatives?

Discrepancies often stem from assay variability (e.g., bacterial strain differences) or impurity profiles. Reproducibility requires:

Q. What methods validate the target engagement of this compound in enzyme inhibition studies?

Competitive inhibition assays (e.g., MurA enzyme inhibition) coupled with molecular docking (AutoDock Vina) confirm binding modes. For example, quinazolin-4-amine analogs showed IC50 values <10 µM against MurA, validated via X-ray crystallography of enzyme-ligand complexes .

Q. How can analytical methods be adapted for quantifying this compound in biological matrices?

LC-MS/MS with electrospray ionization (ESI) in positive ion mode is optimal. Calibration curves (1–1000 ng/mL) in plasma or tissue homogenates require stable isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.